![molecular formula C7H8N2O B1322181 1H,4H,5H,6H,7H-吡咯并[3,2-c]吡啶-4-酮 CAS No. 736990-65-1](/img/structure/B1322181.png)

1H,4H,5H,6H,7H-吡咯并[3,2-c]吡啶-4-酮

概述

描述

1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one is a heterocyclic compound containing a nitrogen-containing five-membered ring fused with a six-membered ring. It is a member of the pyrrolo[3,2-c]pyridin-4-one family, which is a class of compounds that are of interest in both pharmaceutical and industrial applications.

科学研究应用

合成和化学性质

- 该化合物已用于探索杂环自由基的行为的研究中,特别是作为氮杂环氢原子加合物的模型。例如,已经研究了 3-羟基-(1H)-吡啶鎓 (1H) 到 3-羟基-(6H)-吡啶鎓 (6H) 自由基的解离行为和内部能量动力学 (Wolken 和 Tureček,1999)。

- 该化合物的各种取代版本,例如 7-取代的 6,7-二氢-5H-吡咯并[3,4-b]吡啶-5-酮,已经合成,展示了其在创建一系列亲核衍生物方面的多功能性 (Goto 等,1991)。

- 已经使用串联分子间一锅反应开发了吡咯并[3,2-c]吡啶-4(5H)-酮的有效合成方法,突出了该化合物在简化化学合成过程中的潜力 (Zhang 等,2017)。

传感和成像中的应用

- 已经开发了基于吡咯并[3,4-c]吡啶的化合物作为荧光化学传感器,特别是对 Fe3+/Fe2+ 离子敏感。这些化合物已应用于活细胞成像,展示了它们在生物和化学传感应用中的效用 (Maity 等,2018)。

材料科学和半导体应用

- 基于吡咯并[2,3-b]吡啶的氮嵌入小分子的研究探索了它们的电化学性质和在半导体材料中的潜在应用。这些研究深入探讨了结构变化(如引入氯原子)对材料性能的影响 (Zhou 等,2019)。

药物化学应用

- 已经研究了吡咯并[3,2-c]吡啶衍生物的合成和分析,以了解其作为酶抑制剂的潜力。例如,已经研究了某些衍生物的黄嘌呤氧化酶抑制特性,表明在治疗剂开发中的潜在应用 (Schneller 等,1978)。

未来方向

Pyrrolopyrazine derivatives, including “1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one”, have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research . The synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

作用机制

Target of Action

Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .

Mode of Action

Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives inhibit the fgfr signaling pathway, which is associated with the progression and development of several cancers .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members can facilitate cancer initiation, progression, and resistance to cancer therapy .

Result of Action

Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to inhibit breast cancer cell proliferation and induce apoptosis .

属性

IUPAC Name |

1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1,3,8H,2,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOELPIAAQNOJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

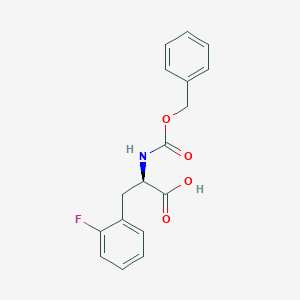

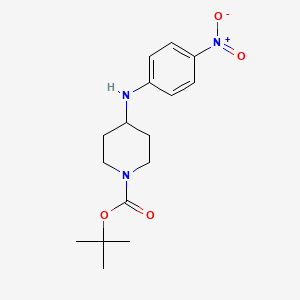

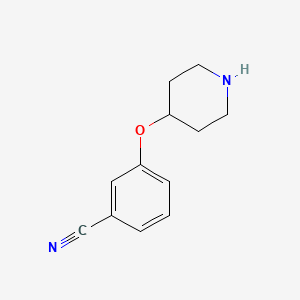

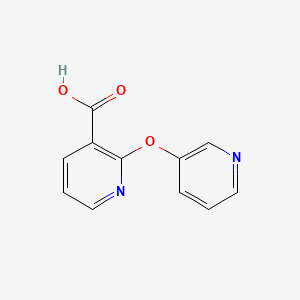

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

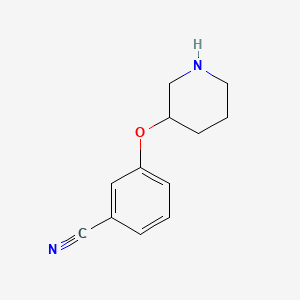

Q1: What makes 1,5,6,7-Tetrahydro-pyrrolo[3,2-c]pyridin-4-one a promising starting point for developing Cdc7 kinase inhibitors?

A1: Research suggests that derivatives of 1,5,6,7-Tetrahydro-pyrrolo[3,2-c]pyridin-4-one exhibit potent inhibitory activity against Cdc7 kinase. This kinase plays a critical role in DNA replication and its inhibition has been shown to induce tumor cell death. [, ]. Specifically, modifications at the 7th position of this scaffold have yielded compounds with nanomolar IC50 values against Cdc7 kinase [].

Q2: Can you provide an example of a successful modification to the 1,5,6,7-Tetrahydro-pyrrolo[3,2-c]pyridin-4-one scaffold that resulted in a potent Cdc7 inhibitor?

A2: One notable example is compound 8b (S), a 7-substituted derivative of 1,5,6,7-Tetrahydro-pyrrolo[3,2-c]pyridin-4-one. This compound demonstrates an IC50 of 2 nM against Cdc7/Dbf4 kinase, exhibiting over 60-fold selectivity compared to other kinases []. Furthermore, 8b (S) has shown promising antitumor activity in both in vitro and in vivo models, highlighting the potential of this scaffold for anticancer drug development [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)